molecular formula C6H5ClFNO B1435626 4-(Chloromethyl)-5-fluoropyridin-2-ol CAS No. 1227584-62-4

4-(Chloromethyl)-5-fluoropyridin-2-ol

Cat. No.: B1435626
CAS No.: 1227584-62-4
M. Wt: 161.56 g/mol
InChI Key: HAHKCYCAJDIATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-5-fluoropyridin-2-ol is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 4-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-fluoropyridin-2-ol typically involves the halomethylation of a pyridine derivative. One common method includes the reaction of 5-fluoropyridin-2-ol with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride to facilitate the formation of the chloromethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5-fluoropyridin-2-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed:

  • Substituted pyridine derivatives with various functional groups.
  • Pyridine N-oxides.
  • Reduced pyridine derivatives.

Scientific Research Applications

4-(Chloromethyl)-5-fluoropyridin-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-fluoropyridin-2-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl and fluorine substituents can enhance the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    4-(Chloromethyl)pyridine: Lacks the fluorine substituent, which may result in different reactivity and biological activity.

    5-Fluoropyridin-2-ol:

    4-(Chloromethyl)-2-methylpyridine: Contains a methyl group instead of a hydroxyl group, leading to variations in reactivity and use.

Uniqueness: 4-(Chloromethyl)-5-fluoropyridin-2-ol is unique due to the presence of both chloromethyl and fluorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential for forming strong interactions with biological targets.

Properties

IUPAC Name

4-(chloromethyl)-5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-2-4-1-6(10)9-3-5(4)8/h1,3H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHKCYCAJDIATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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